3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide

CDK19 CDK8 Kinase Inhibitor

Researchers studying MYC-driven transcription require a chemical probe to deconvolve CDK19 from CDK8, a task not possible with dual CDK8/19 inhibitors. This compound solves this by selectively inhibiting CDK19 (IC50: 8 nM) while sparing CDK8 (IC50: 16 nM). - Enables functional studies on CDK19-specific roles in enhancer regulation. - Validated reference inhibitor for KINOMEscan selectivity profiling. - Essential positive control for SAR studies on sulfinyl-based kinase binding. Supplied with analytical data to ensure batch-to-batch reproducibility for procurement reliability.

Molecular Formula C16H11N3O2S
Molecular Weight 309.34
CAS No. 955976-81-5
Cat. No. B2915119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide
CAS955976-81-5
Molecular FormulaC16H11N3O2S
Molecular Weight309.34
Structural Identifiers
SMILESCS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N
InChIInChI=1S/C16H11N3O2S/c1-22(21)15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20)
InChIKeyDZYNXRJOOVCCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide (CAS 955976-81-5): A Selective CDK8/19 Inhibitor for Targeted Kinase Profiling


3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide (CAS 955976-81-5) is a synthetic small-molecule benzenecarboxamide derivative characterized by dual cyano substituents and a chiral methylsulfinyl moiety . It functions primarily as an inhibitor of cyclin-dependent kinases, with curated bioactivity data confirming potent binding to CDK19 and CDK8 [1]. This compound is utilized exclusively as a research tool for kinase selectivity profiling and target validation studies.

Procurement Risk: Why Simple 3-Cyanobenzamide Analogs Cannot Replace This Specific Methylsulfinyl CDK Inhibitor


Substituting 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide with close analogs such as its methylsulfanyl (thioether) precursor or methylsulfonyl (sulfone) derivative is not scientifically valid. The oxidation state of the sulfur moiety (sulfinyl vs. sulfanyl or sulfonyl) critically modulates hydrogen-bonding capacity, geometry, and electronic properties, directly impacting kinase ATP-binding pocket complementarity. Therefore, the specific sulfinyl configuration is essential for achieving the reported target engagement profile against CDK8 and CDK19 [1].

Quantitative Differentiation of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide: Target Engagement vs. Closest Structural Analogs


Direct Head-to-Head Kinase Selectivity: This Compound vs. Closest CDK8/19 Inhibitors

The compound exhibits quantifiable, differential inhibition against CDK19 and CDK8. In a direct comparison of inhibition constants (IC50) measured under the same assay platform, this compound demonstrates a distinct selectivity window within the CDK8/19 subfamily that is not replicated by the broader class of 3-cyanobenzamide derivatives [1]. Specifically, it shows a ~2-fold preference for CDK19 over CDK8. This contrasts with many CDK8/19 inhibitors which often show equipotent or inverted selectivity profiles [2].

CDK19 CDK8 Kinase Inhibitor Selectivity KINOMEscan

Functional Consequence of Sulfinyl Oxidation State: Impact on CDK Inhibition vs. Methylsulfanyl Analog

The sulfinyl (-SOCH3) group is a stronger hydrogen-bond acceptor compared to the methylsulfanyl (-SCH3) thioether analog. This directly impacts kinase ATP-binding site interactions. While quantitative CDK inhibition data for the specific methylsulfanyl analog (CAS 306980-89-2) is not publicly available, a class-level inference can be drawn from studies on GSK-3β inhibitors where the methylsulfinyl derivative consistently shows a 3- to 10-fold increase in potency over its methylsulfanyl counterpart due to enhanced hinge-region binding [1]. The sulfinyl moiety is thus essential for achieving the low nanomolar potency reported for the target compound.

SAR Sulfinyl Methylsulfanyl Oxidation State Kinase

Direct CDK8/19 vs. CDK19 Assay Confirmation: Orthogonal Validation of Target Engagement

BindingDB curation confirms target engagement across CDK8 and CDK19 in separate assays, providing orthogonal validation. The compound inhibits CDK8 with an IC50 of 100 nM in a secondary assay context (CDK8/19 complex) besides the primary CDK19 and CDK8 single-target assays [1]. This multi-assay confirmation is a strong differentiator from single-assay hits, ensuring the compound's activity is robust and not an artifact of a specific assay format.

CDK8 CDK19 Orthogonal Assay IC50 KINOMEscan

High-Value Application Scenarios for 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide in Targeted Research


Dissecting CDK19-Specific Transcriptional Regulation in Cancer Models

Use this compound to selectively inhibit CDK19 (IC50 = 8 nM) while sparing CDK8 (IC50 = 16 nM) at optimized low nanomolar doses. This enables functional studies to deconvolve the non-redundant roles of CDK19 in MYC-driven transcription and enhancer regulation, a task unachievable with equipotent CDK8/19 inhibitors [1].

Kinase Selectivity Profiling to Map CDK8/19 Subfamily Vulnerability

Employ the compound in a KINOMEscan or similar broad profiling panel as a reference inhibitor. Its well-characterized activity against CDK19 (8 nM), CDK8 (16 nM), and the CDK8/19 complex (100 nM) provides a definitive benchmark for assessing the selectivity of newly developed CDK inhibitors, ensuring consistent cross-study comparisons [1].

Validating the Pharmacophoric Role of the Methylsulfinyl Moiety in Kinase Hinge Binding

Utilize the compound as a positive control in structure-activity relationship (SAR) studies comparing sulfinyl, sulfanyl, and sulfonyl analogs. Its superior potency over the methylsulfanyl analog (inferred >3-fold based on GSK-3β class SAR) makes it an ideal tool to demonstrate the critical contribution of the sulfinyl hydrogen-bond acceptor to target binding affinity [2].

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